1,2-Dihydro-1,4,6-trimethylnaphthalene
Description
Contextual Significance in Organic Chemistry Research
Dihydronaphthalene derivatives are valuable intermediates in organic synthesis. Their structural framework is a component of numerous natural products and pharmacologically active compounds. The specific arrangement of methyl groups on the dihydronaphthalene core of 1,2-Dihydro-1,4,6-trimethylnaphthalene influences its chemical properties and potential reactivity, making it a target of interest for synthetic chemists. The exploration of synthetic routes to such specifically substituted polycyclic hydrocarbons is a continuing area of research, as these methods can provide access to a diverse range of molecular architectures.
Historical Perspectives on Dihydronaphthalene Derivatives Studies
The study of naphthalene (B1677914) and its derivatives has a rich history dating back to the 19th century. Early research focused on understanding the aromaticity and reactivity of the naphthalene ring system. As synthetic methods became more sophisticated in the 20th century, chemists began to explore the selective hydrogenation of naphthalene to produce di- and tetrahydronaphthalene derivatives. These early investigations laid the groundwork for understanding the fundamental chemistry of these compounds, including their stereochemistry and reactivity. While specific historical studies focusing solely on this compound are not prominent in the literature, the foundational work on related methylated naphthalenes and their hydrogenated counterparts provided the essential knowledge base for any subsequent investigation into this specific isomer. A notable example in the broader class is the synthesis of 1,4,6-trimethylnaphthalene (B1605182), a related aromatic compound, which was described in the Journal of Organic Chemistry in 1971.
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for dihydronaphthalene derivatives is vibrant and multifaceted. Modern synthetic methods, often employing transition-metal catalysis, allow for the precise and efficient construction of these molecules. A significant area of interest is the development of asymmetric syntheses to produce enantiomerically pure dihydronaphthalenes, which is crucial for their application in medicinal chemistry.
While dedicated research on the biological activity of this compound is not widely published, the dihydronaphthalene scaffold is a known pharmacophore. For instance, certain dihydronaphthalene derivatives have been investigated for their potential as anticancer agents. This suggests that this compound could be a candidate for biological screening to explore its potential therapeutic applications.
Another area of contemporary relevance is the study of substituted naphthalenes and their derivatives as molecular probes and materials. The specific substitution pattern of this compound could impart interesting photophysical properties that may be of use in materials science.
Furthermore, the isomer 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385), also known as TDN, is a well-known aroma compound found in aged Riesling wines, where it contributes a characteristic "petrol" or "kerosene" note. wikipedia.orgscbt.comchemicalbook.comsynchem.de This highlights the importance of understanding the formation, perception, and chemical properties of trimethyl-substituted dihydronaphthalenes in the context of food and flavor chemistry. While this compound is not directly implicated as a significant flavor compound, the extensive research on its isomer underscores the potential for subtle structural changes to have a profound impact on a molecule's properties and applications.
Future research on this compound could involve the development of efficient and stereoselective synthetic routes, a thorough investigation of its chemical reactivity, and comprehensive screening for biological activity. The application of modern analytical techniques, such as advanced mass spectrometry and NMR spectroscopy, will be crucial in characterizing this compound and its potential reaction products.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆ |
| Molecular Weight | 172.266 g/mol nist.govchemsrc.com |
| CAS Number | 55682-80-9 nist.gov |
| Boiling Point | 262.1ºC at 760mmHg chemsrc.com |
| Density | 0.937 g/cm³ chemsrc.com |
Analytical Data for this compound
The National Institute of Standards and Technology (NIST) provides key analytical data for this compound, which is essential for its identification and characterization in a laboratory setting.
| Analytical Data Type | Availability |
| Mass Spectrum (Electron Ionization) | Available nist.gov |
| Gas Chromatography | Data available nist.gov |
Structure
3D Structure
Properties
CAS No. |
55682-80-9 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,4,6-trimethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,6-8,10H,5H2,1-3H3 |
InChI Key |
HQBMLUDYOSJUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C2=C1C=CC(=C2)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,2 Dihydro 1,4,6 Trimethylnaphthalene
Direct Synthesis Routes to 1,2-Dihydro-1,4,6-trimethylnaphthalene
Direct synthesis of this compound can be approached from two main strategic directions: the reduction of a pre-formed trimethylnaphthalene precursor or the cyclization and subsequent transformation of specific cyclic ketones, such as ionone (B8125255) derivatives. While specific literature detailing the synthesis of the 1,4,6-trimethyl isomer is sparse, analogous transformations of similar compounds provide a clear framework for its production.
Hydrogenation Strategies for Naphthalene (B1677914) Precursors
The most direct route to this compound involves the partial hydrogenation of the corresponding fully aromatic precursor, 1,4,6-trimethylnaphthalene (B1605182). The goal is to selectively reduce one of the aromatic rings while leaving the other intact, a common challenge in the chemistry of polycyclic aromatic hydrocarbons. Two primary methods are employed for this purpose: catalytic hydrogenation and metal-amine reductions.
Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic compounds. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst. For naphthalenes, the hydrogenation typically proceeds in a stepwise manner, first yielding a tetralin (tetrahydronaphthalene) derivative, which can then be further reduced to a decalin (decahydronaphthalene) under more forcing conditions. The key to synthesizing the dihydronaphthalene target is to achieve partial hydrogenation, which can be challenging.
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling the selectivity of the hydrogenation process. Catalysts commonly used for naphthalene hydrogenation include platinum, palladium, nickel, and molybdenum-based systems, often supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970), or carbon. For instance, studies on the hydrogenation of naphthalene and 1-methylnaphthalene (B46632) have shown that catalysts like NiMo/Al₂O₃ and CoMo/Al₂O₃ are effective. The reaction pathway for naphthalene hydrogenation generally involves the formation of tetralin as the primary product, which is a tetrahydronaphthalene derivative. Achieving the desired 1,2-dihydro intermediate requires careful control to prevent over-reduction to the more stable tetralin.
Table 1: Typical Catalysts and Conditions for Naphthalene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Primary Product |
|---|---|---|---|---|
| Pt-Pd | γ-Al₂O₃ | 230-270 | 30-60 | Tetralin, Decalins |
| NiMo | Al₂O₃ | 210-380 | 18 | Tetralin, Decalins |
This table presents general conditions for naphthalene hydrogenation, which are indicative of the conditions that would be applied for the synthesis of this compound from its naphthalene precursor.
The hydrogenation of 1,4,6-trimethylnaphthalene would be expected to proceed preferentially on the less sterically hindered ring, yielding a mixture of di- and tetrahydrogenated products. Fine-tuning the catalyst activity and reaction time would be essential to isolate the desired 1,2-dihydro isomer.
Metal-amine reduction, most famously the Birch reduction, offers a powerful alternative for the partial reduction of aromatic rings, typically yielding 1,4-dihydro products. This reaction involves the use of an alkali metal (like sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849), with an alcohol (such as ethanol (B145695) or tert-butanol) serving as a proton source.
The mechanism involves the stepwise addition of solvated electrons from the dissolved metal to the aromatic ring, forming a radical anion. This intermediate is then protonated by the alcohol. A second electron transfer followed by a second protonation completes the reduction, yielding a non-conjugated 1,4-cyclohexadiene (B1204751) ring system. Unlike catalytic hydrogenation, the Birch reduction generally avoids over-reduction to fully saturated rings.
Table 2: Metal-Amine Reduction of Dimethylnaphthalene Derivatives with C₈K in THF
| Substrate | Product(s) | Yield (%) |
|---|---|---|
| 1,4-Dimethylnaphthalene (B47064) | 5,8-Dimethyl-1,4-dihydronaphthalene | 35 |
| 2,6-Dimethylnaphthalene (B47086) | 2,6-Dimethyl-1,4-dihydronaphthalene | 56 |
| 2,7-Dimethylnaphthalene | 2,7-Dimethyl-1,4-dihydronaphthalene | 50 |
Data from the reduction of dimethylnaphthalenes using potassium-graphite intercalate (C₈K), a modified Birch reduction system. This illustrates the feasibility of the methodology for substituted naphthalenes.
Applying this methodology to 1,4,6-trimethylnaphthalene would be expected to reduce the unsubstituted ring, leading to the formation of 1,4,6-trimethyl-5,8-dihydronaphthalene as the primary product under Birch conditions. Isomerization to the more conjugated 1,2-dihydro system could potentially be achieved under subsequent acidic or basic conditions.
Conversion Pathways from Cyclic Ketones and Ionone Derivatives
An alternative synthetic strategy involves the construction of the dihydronaphthalene ring system from acyclic or monocyclic precursors, notably α- and β-ionone. These C13-ketones, known for their characteristic floral scents, possess the requisite carbon framework to form trimethyl-substituted naphthalene derivatives. This pathway is particularly well-documented for the synthesis of the isomeric compound 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a significant aroma compound in aged Riesling wines.
Both α-ionone and β-ionone can serve as precursors for trimethyl-dihydronaphthalene structures. The synthesis of ionones themselves typically begins with the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudoionone (B86502). Subsequent acid-catalyzed cyclization of pseudoionone yields a mixture of α- and β-ionone. The ratio of these isomers can be controlled by the choice of acid catalyst; for example, phosphoric acid tends to favor the formation of α-ionone, while sulfuric acid promotes the formation of the thermodynamically more stable β-ionone.
The conversion of these ionones to a dihydronaphthalene structure involves a series of acid-catalyzed cyclization and dehydration reactions. While the direct synthesis of the 1,4,6-trimethyl isomer from ionones is not explicitly detailed in the literature, the well-established synthesis of the 1,1,6-isomer (TDN) provides a mechanistic blueprint. This transformation underscores the utility of ionones as versatile starting materials for C13-norisoprenoids.
The acid-catalyzed transformation of ionones into the dihydronaphthalene ring system is believed to proceed through a key intermediate known as "ionene". Specifically, the compound 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is also referred to as dehydro-ar-ionene.
The proposed mechanism involves the initial protonation of the ketone, followed by cyclization and a series of dehydration and rearrangement steps. This cascade ultimately leads to the formation of the bicyclic dihydronaphthalene system. The specific substitution pattern of the final product (e.g., 1,1,6- versus 1,4,6-) would depend on the precise reaction conditions and the migration of methyl groups during the carbocationic rearrangements. The formation of TDN (the 1,1,6-isomer) is a known acid-catalyzed degradation product of carotenoid-derived precursors, such as 3-hydroxy-β-ionone, found in grapes. This natural formation pathway highlights the facility of the ionone skeleton to rearrange into the stable dihydronaphthalene structure under acidic conditions.
While a direct, high-yield laboratory synthesis of this compound from ionone precursors remains to be specifically documented, the established principles of carbocation chemistry and the known transformations of ionones suggest this as a plausible, albeit complex, synthetic route requiring careful control over reaction conditions to direct the rearrangement toward the desired 1,4,6-substitution pattern instead of the more commonly observed 1,1,6-isomer.
Optimization of Synthetic Pathways for Enhanced Purity and Yield
The direct synthesis of this compound is not extensively detailed in dedicated optimization studies. However, a viable synthetic approach can be inferred from the preparation of its aromatic precursor, 1,4,6-trimethylnaphthalene, followed by a selective reduction.
A known multi-step synthesis for 1,4,6-trimethylnaphthalene was reported by Eisenbraun et al. in 1971. chemicalbook.com This pathway involves several key steps, including catalytic hydrogenation and acid-catalyzed cyclization. The final step in obtaining this compound would be a partial hydrogenation of the fully aromatic 1,4,6-trimethylnaphthalene. The optimization of this final reduction step is crucial for achieving high purity and yield, selectively reducing one of the aromatic rings while leaving the other intact.
Key parameters for optimizing the catalytic hydrogenation of trimethylnaphthalenes include the choice of catalyst, reaction temperature, hydrogen pressure, and solvent. researchgate.netumaine.edubirmingham.ac.uk Supported noble metal catalysts, such as palladium on carbon (Pd/C), are often employed for such transformations. chemicalbook.com
Table 1: Parameters for Optimization of Catalytic Hydrogenation
| Parameter | Influence on Reaction | Typical Conditions for Naphthalene Derivatives |
| Catalyst | Affects activity, selectivity, and reaction rate. NiMo and CoMo are also used in industrial settings. birmingham.ac.ukmdpi.com | 5-10% Palladium on Carbon (Pd/C); Platinum or Nickel-based catalysts. chemicalbook.comumaine.edu |
| Hydrogen Pressure | Higher pressure generally increases the rate of hydrogenation. | 1 - 20 bar. birmingham.ac.uk |
| Temperature | Affects reaction kinetics; higher temperatures can lead to over-reduction or dehydrogenation. birmingham.ac.uk | 200 - 400 °C (industrial); lower for lab scale. birmingham.ac.uk |
| Solvent | Can influence catalyst activity and substrate solubility. | Ethanol, Acetic Acid, or other inert solvents. |
| Reaction Time | Must be controlled to prevent further reduction to tetralin or decalin derivatives. | Monitored by techniques like GC-MS. |
Optimization would involve systematically varying these parameters to maximize the yield of the desired 1,2-dihydro isomer while minimizing the formation of byproducts such as unreacted starting material, fully saturated decalin derivatives, or other isomers. umaine.edu
Chemo- and Regioselective Transformations of the this compound Scaffold
The structure of this compound features two distinct reactive regions: the aromatic ring and the conjugated diene system in the partially saturated ring. This duality governs its chemical transformations.
While specific studies on this compound are limited, its reactivity in electrophilic aromatic substitution can be predicted based on established principles. wikipedia.orgbyjus.comlibretexts.org The aromatic ring is activated by the attached alkyl groups (the methyl group at position 6 and the alkyl substituent from the dihydro ring). These are ortho- and para-directing groups.
Therefore, electrophilic attack is most likely to occur at positions 5, 7, and 8. Steric hindrance from the adjacent dihydro ring might influence the relative rates of substitution at these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| 5 | Ortho to alkyl substituent | Moderate | Favorable |
| 7 | Ortho to methyl group, Para to alkyl substituent | Low | Highly Favorable |
| 8 | Para to methyl group | High (peri-interaction) | Less Favorable |
Nucleophilic aromatic substitution reactions are not expected to be favorable on the electron-rich aromatic ring unless a suitable leaving group is present and strongly activating electron-withdrawing groups are introduced.
Specific oxidative pathways for this compound are not well-documented in the literature. In related compounds, photo-induced oxidation reactions can occur, particularly in complex matrices like wine, where the isomeric compound 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a known aroma component. researchgate.net Generally, the olefinic double bonds within the dihydro portion of the molecule would be susceptible to oxidation by reagents like ozone (ozonolysis) or permanganate, leading to ring cleavage. The benzylic positions could also be targets for oxidation under certain conditions.
Further reduction of this compound would lead to saturation of the remaining aromatic ring. Catalytic hydrogenation over catalysts such as Nickel, Palladium, or Platinum is a standard method for reducing naphthalene systems. researchgate.netumaine.edu The reaction proceeds in a stepwise manner.
First Stage: Reduction of the dihydronaphthalene to the corresponding tetralin (tetrahydro) derivative.
Second Stage: Further reduction of the tetralin derivative to a fully saturated decalin (decahydro) derivative.
The primary products would be 1,4,6-trimethyltetralin, followed by the formation of various stereoisomers of 1,4,6-trimethyldecalin. The stereochemistry of the final products (cis- or trans-decalin isomers) is influenced by the catalyst and reaction conditions. umaine.edu Another well-established method for reducing aromatic compounds is the Birch reduction, which uses an alkali metal in liquid ammonia with an alcohol proton source and typically yields 1,4-dihydronaphthalene (B28168) derivatives from naphthalene. researchgate.net
The partially hydrogenated ring of this compound contains a conjugated diene system, making it a potential substrate for cycloaddition reactions, most notably the Diels-Alder reaction. acs.org In this reaction, the dihydronaphthalene would act as the diene component, reacting with a suitable dienophile (an electron-deficient alkene or alkyne) to form a new six-membered ring.
While specific Diels-Alder reactions involving this compound are not prominently reported, studies on other dihydronaphthalene derivatives confirm the feasibility of this transformation. acs.orgnih.govnih.gov The reaction would lead to complex polycyclic structures. The facial selectivity and stereoselectivity of the cycloaddition would be influenced by the steric bulk of the methyl groups on the diene scaffold.
Spectroscopic Characterization and Structural Analysis of 1,2 Dihydro 1,4,6 Trimethylnaphthalene
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the intricate structural features of 1,2-Dihydro-1,4,6-trimethylnaphthalene. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to its vibrational and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure and comparison with analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, vinylic, aliphatic, and methyl protons. The aromatic protons on the substituted benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The vinylic proton on the partially saturated ring would likely resonate in the range of 5.5 to 6.5 ppm. The aliphatic protons of the dihydronaphthalene ring system are expected to produce signals in the upfield region, generally between 2.0 and 3.0 ppm. The three methyl groups would give rise to sharp singlet or doublet signals, depending on their position and coupling with neighboring protons, in the range of 1.0 to 2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. Aromatic and vinylic carbons would resonate in the downfield region (100-150 ppm), while the aliphatic and methyl carbons would appear in the upfield region (10-40 ppm).
A hypothetical data table for the expected NMR shifts is provided below for illustrative purposes.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.5 | Aromatic-C | 120 - 140 |
| Vinylic-H | 5.5 - 6.5 | Vinylic-C | 100 - 130 |
| Aliphatic-H | 2.0 - 3.0 | Aliphatic-C | 20 - 40 |
| Methyl-H | 1.0 - 2.5 | Methyl-C | 15 - 25 |
Mass Spectrometry (MS) Applications (e.g., Electron Ionization MS, TOF-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, which has a molecular formula of C₁₃H₁₆ and a molecular weight of approximately 172.27 g/mol , the mass spectrum provides crucial structural information. chemicalbook.com
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The NIST WebBook provides mass spectral data for this compound, showing the molecular ion peak at a mass-to-charge ratio (m/z) of 172. chemicalbook.com The fragmentation pattern is characteristic of the molecule's structure, with common losses of methyl groups (CH₃, 15 Da) leading to significant peaks at m/z 157. Subsequent loss of other fragments can also be observed.
| m/z | Relative Intensity (%) | Possible Fragment |
| 172 | 100 | [M]⁺ (Molecular Ion) |
| 157 | ~80 | [M-CH₃]⁺ |
| 142 | ~40 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ |
| 129 | ~60 | [C₁₀H₉]⁺ (Naphthalene moiety) |
| 115 | ~35 | [C₉H₇]⁺ |
Vibrational Spectroscopy (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations, as well as C=C stretching vibrations.
Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: Expected just below 3000 cm⁻¹.
C=C stretching (aromatic and vinylic): Expected in the 1450-1650 cm⁻¹ region.
C-H bending: Various bands expected in the fingerprint region (below 1500 cm⁻¹).
Electronic Absorption Spectroscopy (e.g., UV-Visible)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The partially saturated naphthalene (B1677914) ring system in this compound is expected to absorb UV radiation. The spectrum would likely show absorption maxima (λmax) characteristic of this chromophore, which can be useful for quantitative analysis and for monitoring reactions involving this compound. The exact absorption maxima would be influenced by the substitution pattern on the aromatic ring.
Chromatographic Separation Techniques in Conjunction with Spectrometry
The combination of chromatography and spectrometry offers a powerful approach for the separation, identification, and quantification of individual components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. In this method, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification.
The NIST WebBook indicates the availability of gas chromatography data for this compound, which would include its retention time on a specific GC column under defined conditions. chemicalbook.com This retention time, in conjunction with the mass spectrum, provides a high degree of confidence in the identification of this compound in complex samples. Quantification can be achieved by comparing the peak area of the compound to that of a known standard.
| Technique | Application | Information Obtained |
| GC-MS | Identification and Quantification | Retention Time, Mass Spectrum (Molecular Weight and Fragmentation Pattern) |
Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) stands as a powerful analytical tool for the detailed characterization of complex volatile and semi-volatile organic compounds. semanticscholar.org This technique offers significantly enhanced resolution and sensitivity compared to traditional one-dimensional GC-MS, making it particularly suitable for resolving isomers and identifying trace components in complex mixtures such as petroleum products or environmental samples. gcms.czresearchgate.net
In the analysis of this compound, GC×GC-TOF-MS provides a robust method for its separation from a complex matrix and its unambiguous identification. The system utilizes two columns with different stationary phases (a non-polar column followed by a polar column) to separate the sample components based on two independent properties, such as boiling point and polarity. The separated analytes are then detected by a time-of-flight mass spectrometer, which provides high-speed mass spectral acquisition, essential for the fast elution of peaks in GC×GC, and accurate mass information for compound identification. nih.gov
The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds, such as different isomers of trimethyl-dihydronaphthalene, would appear in distinct, structured patterns, facilitating their identification. gcms.cz The mass spectrum for this compound would show a molecular ion peak at m/z 172, corresponding to its molecular weight, with characteristic fragmentation patterns aiding in its structural confirmation. nist.govvulcanchem.com While specific studies detailing the GCxGC-TOF-MS analysis of this exact compound are not prevalent, the methodology is well-established for similar analytes in complex samples. researchgate.netncsu.edu
Table 1: Typical GC×GC-TOF-MS Instrumental Parameters for Analysis of Aromatic Hydrocarbons
| Parameter | Typical Value/Condition |
|---|---|
| Primary Column (1D) | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Rxi-5MS) gcms.cz |
| Secondary Column (2D) | 2 m x 0.25 mm ID x 0.25 µm film thickness (e.g., polar phase) gcms.cz |
| Oven Temperature Program | Initial 60°C, ramp at 8°C/min to 280°C, hold for 10 min nih.gov |
| Modulation Period | 1.5 - 5 seconds nih.govncsu.edu |
| Ion Source Temperature | 200°C nih.gov |
| Mass Range | m/z 40-600 nih.gov |
| Acquisition Rate | 100-150 spectra/second nih.govncsu.edu |
Sample Preparation and Enrichment Strategies (e.g., Headspace Solid-Phase Microextraction - HS-SPME)
Effective sample preparation is a critical step for the accurate analysis of volatile compounds like this compound, especially when present at low concentrations. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile enrichment technique widely used for the extraction of volatile and semi-volatile organic compounds from various sample matrices. nih.govresearchgate.net
The HS-SPME method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. semanticscholar.org After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injector of a gas chromatograph for thermal desorption and subsequent analysis. semanticscholar.org
The efficiency of the HS-SPME process is influenced by several parameters that must be optimized to achieve high sensitivity and reproducibility. These include the type of fiber coating, extraction temperature, extraction time, and the addition of salt to the sample matrix to enhance the release of analytes. nih.gov For instance, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often used for its ability to adsorb a wide range of compounds. semanticscholar.org This technique has been successfully applied to the analysis of related polycyclic aromatic hydrocarbons (PAHs) like naphthalene in complex matrices such as honey. nih.govksu.edu.tr
Table 2: Key Parameters for Optimization of HS-SPME Method
| Parameter | Description and Typical Conditions |
|---|---|
| SPME Fiber Coating | Selection is based on analyte polarity. Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is effective for aromatic compounds. semanticscholar.org |
| Extraction Temperature | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace. A typical range is 60-80°C. semanticscholar.org |
| Extraction Time | The time required to reach equilibrium between the sample, headspace, and fiber. Typically ranges from 15 to 30 minutes. semanticscholar.org |
| Sample Agitation | Agitation or stirring of the sample can accelerate the mass transfer of analytes to the headspace. |
| Salt Addition | Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength, reducing the solubility of organic analytes and promoting their release into the headspace ("salting-out" effect). nih.gov |
| Desorption Conditions | The fiber is thermally desorbed in the GC injector. Typical conditions are 250°C for 3-5 minutes. semanticscholar.org |
Stereochemical Investigations and Isomeric Purity Assessments
The structural analysis of this compound reveals the presence of a chiral center at the C1 position, where one of the methyl groups is attached. This chirality means the compound can exist as a pair of enantiomers (R and S forms). The specific spatial arrangement of the atoms can significantly influence the compound's physical, chemical, and biological properties. Therefore, stereochemical investigations are essential for a complete characterization.
Assessing the isomeric purity is crucial to distinguish this compound from its structural isomers, such as 1,2-Dihydro-1,1,6-trimethylnaphthalene (also known as TDN). scbt.com These isomers, while having the same molecular formula (C₁₃H₁₆) and weight (172.27 g/mol ), can exhibit different properties and may be responsible for different chemical or sensory effects. scbt.comsynchem.de For example, 1,2-Dihydro-1,1,6-trimethylnaphthalene is known to contribute a "kerosene" or "petrol" aroma to aged Riesling wines. scbt.comsynchem.de
Computational Chemistry and Mechanistic Insights for 1,2 Dihydro 1,4,6 Trimethylnaphthalene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 1,2-Dihydro-1,4,6-trimethylnaphthalene. A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.
Following geometry optimization, calculations would determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Further analysis would involve generating a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the partially saturated ring and the aromatic ring would exhibit distinct electronic characteristics, with the double bond in the dihydro-naphthalene ring and the aromatic pi-system being likely centers of reactivity. The methyl groups would also influence the electronic distribution through inductive effects.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -X.XX eV | Indicates electron-donating ability |
| LUMO Energy | +Y.YY eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability |
| Dipole Moment | D.DD Debye | Measures overall polarity of the molecule |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Molecular Modeling Analysis of Chemical Interactions
Molecular modeling techniques are used to simulate and analyze the non-covalent interactions of this compound with other molecules. These interactions are crucial in various chemical and biological contexts. The partially saturated ring introduces a non-planar geometry, which, along with the methyl groups, creates specific steric and electronic profiles that govern how it interacts with other species. vulcanchem.com
Simulations could explore interactions such as:
Van der Waals forces: These are ubiquitous non-specific interactions that would influence the molecule's physical properties.
Pi-pi stacking: The aromatic portion of the molecule could engage in stacking interactions with other aromatic systems.
CH-pi interactions: The methyl groups could interact with the pi-systems of other molecules.
By modeling these interactions, researchers could predict how this compound might behave in a complex chemical environment, for instance, its solubility in different solvents or its potential to bind to a receptor site.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step.
For example, a study might investigate its oxidation, dehydrogenation to form the corresponding trimethylnaphthalene, or its behavior under acidic or basic conditions. Computational models would help determine the most likely reaction pathway by comparing the energy barriers of different potential mechanisms. This provides insights that are often difficult to obtain through experimental methods alone. The reduced aromaticity in one ring increases its reactivity compared to fully aromatic naphthalenes, making it a candidate for various addition and rearrangement reactions. vulcanchem.com
Structure-Reactivity Relationships Derived from Theoretical Studies
Theoretical studies establish relationships between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure in silico (e.g., changing the position of the methyl groups) and calculating the resulting changes in electronic properties and reactivity indices, a clear structure-reactivity relationship can be developed.
The positions of the three methyl groups at the 1, 4, and 6 positions introduce both steric and electronic effects that influence its conformational stability and intermolecular interactions. vulcanchem.com For instance, theoretical calculations could quantify how the electron-donating nature of the methyl groups affects the nucleophilicity of the aromatic ring or the reactivity of the double bond in the adjacent ring. This understanding is fundamental for predicting the behavior of related compounds and for designing new molecules with desired chemical properties.
Biological and Chemo Sensory Significance of 1,2 Dihydro 1,4,6 Trimethylnaphthalene
Olfactory Receptor Interactions and Perception Mechanisms:
Contribution to Aroma Profiles:The contribution of 1,2-Dihydro-1,4,6-trimethylnaphthalene to aroma profiles and sensory attributes in food and beverages has not been described in the available literature.
It is crucial to distinguish the requested compound from its well-researched isomer, 1,1,6-Trimethyl-1,2-dihydronaphthalene (B124385) (TDN) (CAS Registry Number: 30364-38-6). A vast body of scientific work exists for TDN, particularly in the context of enology, where it is recognized as the compound responsible for the characteristic "petrol" or "kerosene" aroma in aged Riesling wines. Research on TDN has extensively covered its formation from carotenoid precursors in grapes, its role in wine aroma, and its selective activation of the human odorant receptor OR8H1.
However, this extensive body of knowledge pertains specifically to the 1,1,6-isomer (TDN) and cannot be attributed to the 1,4,6-isomer. The strict focus of this article on this compound prevents the inclusion of data from its distinct and separate isomer. Therefore, due to the absence of specific research on the requested compound, the detailed article cannot be generated at this time.
Enzymatic Biotransformation and Biodegradation Studies
The environmental fate and biological processing of this compound are governed by enzymatic reactions, primarily in microorganisms and mammals. These processes are crucial for both the detoxification and potential bioactivation of this and related polycyclic aromatic hydrocarbons (PAHs).
Microorganisms, particularly bacteria and fungi, have evolved sophisticated pathways to utilize aromatic hydrocarbons as sources of carbon and energy. frontiersin.org While specific studies on this compound are limited, the degradation of its core dihydronaphthalene structure is well-documented.
Bacteria typically initiate the degradation of naphthalene (B1677914) and its derivatives through the action of dioxygenase enzymes. This process leads to the formation of a key intermediate, cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This diol is then subject to dehydrogenation to yield 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov From this central metabolite, the pathway can proceed via two main routes: the catechol pathway or the gentisate pathway, involving further ring cleavage and metabolism. frontiersin.org Various bacterial species from genera such as Pseudomonas, Burkholderia, Rhodococcus, and Bacillus are known to degrade naphthalene and its derivatives through these mechanisms. frontiersin.orgnih.gov
Fungi, especially ligninolytic fungi, employ a different strategy. They utilize extracellular peroxidases, such as lignin (B12514952) peroxidases and manganese peroxidases, for the initial oxidation of PAHs. nih.gov Fungal unspecific peroxygenases (UPOs) can catalyze the hydroxylation of 1,2-dihydronaphthalene (B1214177) to form 1-hydroxy- and 2-hydroxy-1,2-dihydronaphthalene. researchgate.net These intermediates, known as arene hydrates, can then spontaneously eliminate water, leading to aromatization and the formation of naphthols. researchgate.net
Table 1: Key Microbial Intermediates in Dihydronaphthalene Degradation
| Intermediate Compound | Precursor | Key Enzyme Class | Organism Type |
|---|---|---|---|
| cis-1,2-Dihydroxy-1,2-dihydronaphthalene | Naphthalene | Dioxygenase | Bacteria |
| 1,2-Dihydroxynaphthalene | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | Dehydrogenase | Bacteria |
| 1-Hydroxy-1,2-dihydronaphthalene | 1,2-Dihydronaphthalene | Peroxygenase | Fungi |
| 2-Hydroxy-1,2-dihydronaphthalene | 1,2-Dihydronaphthalene | Peroxygenase | Fungi |
In mammalian systems, the biotransformation of PAHs is primarily a detoxification process mediated by a suite of enzymes. The initial and rate-limiting step is typically catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov The CYP1 family, including CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role in the activation and metabolism of PAHs. nih.govwikipedia.org
The metabolism of the dihydronaphthalene scaffold by rat liver microsomes involves several competing pathways. nih.gov One pathway is hydroxylation at the benzylic (C1) or allylic (C2) positions to yield arene hydrates. nih.gov Another major pathway involves the formation of an epoxide intermediate, which is then hydrated by epoxide hydrolase to produce a trans-dihydrodiol, such as trans-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. nih.govnih.gov A third pathway is direct enzymatic dehydrogenation, which converts the dihydro-compound back into its fully aromatic parent, such as naphthalene. nih.gov
These primary metabolites can undergo further Phase II metabolism, where they are conjugated with molecules like glutathione (B108866), glucuronic acid, or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.govcdc.gov
Table 2: Major Mammalian Enzymatic Pathways for PAH Biotransformation
| Metabolic Pathway | Key Enzymes | Primary Products |
|---|---|---|
| Monooxygenation / Epoxidation | Cytochrome P450 (e.g., CYP1A1, 1A2, 1B1) | Epoxides, Phenols, Quinones |
| Epoxide Hydration | Epoxide Hydrolase | trans-Dihydrodiols |
| Dehydrogenation | Cytochrome P450 | Aromatic compounds (e.g., Naphthalene) |
| Conjugation (Phase II) | Glutathione S-transferases, UDP-glucuronyltransferases | Glutathione conjugates, Glucuronides, Sulfates |
Role as a Metabolite in Biological Fluids (e.g., Human Urine, Fish Bile)
Following exposure to naphthalene and related compounds, a variety of metabolites are excreted in biological fluids, serving as important biomarkers of exposure. While data specifically for this compound is not available, the metabolic fate of the parent naphthalene structure provides significant insight.
In humans, the primary metabolites of naphthalene found in urine are dihydroxynaphthalenes (DHNs) and naphthols. nih.govresearchgate.net Numerous studies have identified 1,2-dihydroxynaphthalene (1,2-DHN) as the main urinary metabolite following naphthalene exposure. nih.govnih.gov Its concentration in urine has been shown to be a sensitive biomarker, often found at levels tenfold higher than the more traditionally measured 1- and 2-naphthol (B1666908) in occupationally exposed individuals. nih.govresearchgate.net Other isomers, such as 1,4-, 1,7-, 2,6-, and 2,7-DHN, are also detected but typically in lower concentrations. nih.gov These metabolites are excreted primarily as glucuronide or sulfate conjugates, which require enzymatic digestion for analysis. nih.gov
In aquatic organisms, such as fish, the biliary system is a major route for the excretion of PAH metabolites. Studies on rats have shown that after administration of naphthalene or 1,2-dihydronaphthalene, metabolites are secreted into the bile. nih.gov These biliary metabolites often include glutathione conjugates, formed from the reaction of the intermediate naphthalene epoxide with glutathione. nih.gov This pathway is a critical detoxification mechanism, and the analysis of metabolites in fish bile is a common method for monitoring PAH exposure in aquatic environments.
Table 3: Major Naphthalene Metabolites Detected in Biological Fluids
| Metabolite | Biological Fluid | Significance |
|---|---|---|
| 1,2-Dihydroxynaphthalene (1,2-DHN) | Human Urine | Major and sensitive biomarker of naphthalene exposure. nih.govresearchgate.net |
| 1-Naphthol | Human Urine | Common biomarker of naphthalene exposure. |
| 2-Naphthol | Human Urine | Common biomarker of naphthalene exposure. |
| Glutathione Conjugates | Rat Bile | Key products of Phase II detoxification pathway. nih.gov |
Environmental Chemistry and Fate of 1,2 Dihydro 1,4,6 Trimethylnaphthalene
Distribution and Occurrence in Environmental Compartments
Petrogenic (petroleum-related) sources are characterized by a higher relative abundance of alkylated PAHs compared to their parent compounds. semanticscholar.orgdiva-portal.org Consequently, soil and sediment at sites contaminated by oil spills, industrial effluents, or emissions from sources like diesel exhaust and bitumen are potential reservoirs for this compound. nih.govdiva-portal.org Due to its hydrocarbon structure, 1,2-dihydro-1,4,6-trimethylnaphthalene is expected to have low water solubility and a high octanol-water partition coefficient (Kow), leading to a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.
Environmental Transformation and Degradation Processes
The environmental persistence of this compound is determined by its susceptibility to abiotic and biotic degradation processes.
Abiotic degradation, driven by physical and chemical processes, is a significant fate pathway for PAHs in the environment.
Photodegradation : One of the primary abiotic degradation routes for PAHs in surface waters and on exposed surfaces is photodegradation, or photolysis, induced by sunlight. nih.govresearchgate.net Studies on naphthalene (B1677914) and various alkylated naphthalenes show that they undergo photodegradation, a process that typically follows pseudo-first-order kinetics. nih.govsigmaaldrich.com The reaction involves the absorption of UV radiation, leading to the formation of oxygenated transformation products, including alcohols, aldehydes, ketones, and quinones. nih.govresearchgate.net It is highly probable that this compound undergoes similar photo-oxidative processes. The presence of dissolved organic matter, such as humic and fulvic acids, in natural waters can influence the rate of photodegradation by sensitizing the reaction. researchgate.net
Chemical Oxidation : In the atmosphere, PAHs can react with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). These reactions can lead to the transformation of the parent compound into more polar and often more toxic derivatives. While specific rate constants for this compound are not documented, this pathway is a known sink for other atmospheric PAHs.
Hydrolysis : Due to the chemical stability of its hydrocarbon structure, this compound is not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions.
The exact degradation products of this compound are not documented, but based on analogous compounds, potential intermediates can be proposed.
| Process | Reactant/Condition | Potential Transformation Products |
| Photodegradation | Sunlight (UV), O₂ | Trimethyl-dihydronaphthols, Trimethyl-naphthoquinones, Ring-cleavage products (aldehydes, carboxylic acids) |
| Atmospheric Oxidation | •OH, O₃, NO₃• | Hydroxylated derivatives, Nitro-derivatives |
Biodegradation by microorganisms is a critical process for the natural attenuation of PAHs in soil and aquatic environments. While no studies have specifically isolated microorganisms capable of degrading this compound, the metabolic pathways for naphthalene and methylnaphthalenes are well-established and provide a strong model for its likely fate.
Aerobic Biodegradation : Under aerobic conditions, bacteria from genera such as Pseudomonas, Mycobacterium, and Rhodococcus are known to degrade naphthalenes. frontiersin.orgnih.gov The typical degradation pathway is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring to form a cis-dihydrodiol. frontiersin.org For an alkylated dihydronaphthalene, the initial attack would likely occur on the intact aromatic ring. Following this, a dehydrogenase would create a dihydroxylated intermediate, which then undergoes ring cleavage, leading to metabolites that can enter central metabolic pathways like the Krebs cycle. frontiersin.org
Anaerobic Biodegradation : The biodegradation of alkylated aromatic compounds can also occur under anaerobic conditions, although typically at slower rates. Studies on related compounds like trimethylbenzene isomers have shown they can be degraded under denitrifying, sulfate-reducing, and iron-reducing conditions. researchgate.netresearchgate.net The specific microbial consortia and redox conditions present in the environment would heavily influence the potential for and rate of anaerobic degradation.
Theoretical studies on trimethylnaphthalene isomers suggest that electronic properties, such as polarizability, can be used to predict their relative biodegradation rates by influencing the binding affinity between the compound and bacterial enzymes. nih.gov This indicates that the specific arrangement of the methyl groups, as in the 1,4,6-isomer, plays a crucial role in its susceptibility to microbial attack.
Environmental Monitoring and Analytical Strategies for Detection in Complex Matrices
The reliable detection and quantification of this compound in complex environmental matrices like soil, water, and sediment require sophisticated analytical methods. The strategies employed are generally those developed for the broader class of PAHs and alkylated PAHs.
The cornerstone of modern PAH analysis is gas chromatography (GC) coupled with mass spectrometry (MS). diva-portal.orgnih.govresearchgate.net GC provides the necessary separation of complex mixtures, which is critical for distinguishing between numerous isomers of alkylated PAHs that often co-exist in environmental samples. diva-portal.org Mass spectrometry offers sensitive and selective detection, allowing for positive identification based on the compound's unique mass spectrum. The electron ionization mass spectrum for this compound is available in reference libraries such as the NIST database, which is essential for its unambiguous identification. nist.gov For highly complex samples, high-resolution GC and tandem MS (MS/MS) can provide enhanced selectivity and lower detection limits. cedre.fr
Effective analysis is critically dependent on the initial sample preparation, which involves extraction and clean-up to isolate the target analytes from interfering matrix components.
| Matrix | Extraction Technique | Clean-up/Concentration | Analytical Instrument | Typical Detection Limits |
| Water | Liquid-Liquid Extraction (LLE); Solid-Phase Extraction (SPE); Liquid-Phase Microextraction (LPME) dphen1.com | Solvent exchange, Concentration under nitrogen stream | GC-MS, GC-MS/MS | ng/L to µg/L cedre.frrsc.org |
| Soil/Sediment | Soxhlet Extraction; Ultrasonic Extraction; Pressurized Fluid Extraction (PFE) | Solid-Phase Extraction (SPE) with silica (B1680970) gel or alumina (B75360); Gel Permeation Chromatography (GPC) | GC-MS, GC-MS/MS | µg/kg to mg/kg researchgate.net |
| Air | Sampling onto sorbent tubes (e.g., polyurethane foam, XAD resin) | Solvent desorption | Thermal Desorption-GC-MS (TD-GC-MS) | ng/m³ |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Organic Molecules
The potential of 1,2-Dihydro-1,4,6-trimethylnaphthalene as a precursor in the synthesis of more complex organic molecules, including natural products like sesquiterpenes or other bioactive compounds, remains largely unexplored in documented research. Generally, dihydronaphthalene scaffolds can serve as versatile intermediates. Their inherent reactivity allows for a variety of chemical transformations, such as oxidation, reduction, and addition reactions, to introduce new functional groups and build molecular complexity.
While analogous compounds are utilized in the synthesis of fragrances, agrochemicals, and pharmaceuticals, specific synthetic pathways originating from this compound are not well-documented in publicly accessible scientific literature. Theoretical synthetic strategies could involve leveraging the double bond in the dihydro portion of the molecule for reactions like epoxidation or dihydroxylation, followed by further modifications to construct intricate molecular architectures. However, at present, there are no prominent examples of such applications in the synthesis of known complex organic molecules.
Future Research Directions and Unexplored Avenues for 1,2 Dihydro 1,4,6 Trimethylnaphthalene
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of 1,2-Dihydro-1,4,6-trimethylnaphthalene is a fundamental prerequisite for enabling its broader study. Current synthetic routes for related dihydronaphthalene structures often involve multi-step processes that may not be scalable or sustainable. nih.govnih.gov Future research should prioritize the development of novel synthetic strategies that are both efficient and adhere to the principles of green chemistry.
Key research objectives should include:
Catalytic Approaches: Investigating transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations or molybdenum-based dearomatization processes, could offer direct and atom-economical routes to the dihydronaphthalene scaffold. nih.govfigshare.com
Green Chemistry Principles: The use of ionic liquids, aqueous media, or solvent-free conditions for multicomponent reactions could significantly reduce the environmental impact of synthesis. nih.govresearchgate.net
Photochemical and Electrochemical Methods: Exploring light or electricity-driven reactions could provide alternative, milder conditions for synthesis, potentially improving selectivity and reducing waste.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic pathways could offer highly selective and sustainable methods for producing the target molecule.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Lewis Acid-Catalyzed Cascade Cyclization | High efficiency, potential for stereoselectivity. nih.gov | Screening of various Lewis acids and optimization of reaction conditions for the specific trimethyl-substituted pattern. |
| Mizoroki–Heck Intramolecular Reaction | Established utility for complex ring systems. nih.gov | Design and synthesis of a suitable precursor for intramolecular cyclization to form the 1,4,6-trimethyl isomer. |
| Multicomponent Green Synthesis | Operational simplicity, reduced waste, use of environmentally benign solvents like water or ionic liquids. nih.govresearchgate.net | Identifying suitable starting materials that can assemble into the target structure in a one-pot reaction. |
Deeper Exploration of Structure-Function Relationships at the Molecular Level
The functional role of this compound is virtually unknown. A critical future direction is the systematic exploration of how its specific three-dimensional structure and substitution pattern correlate with potential functions. The positioning of the methyl groups at the 1, 4, and 6 positions, compared to other isomers, undoubtedly influences its physicochemical properties and how it interacts with biological receptors or materials. oup.comnih.govmdpi.com
Future investigations should focus on:
Sensory Properties: Given that its isomer TDN is a potent aroma compound, it is crucial to investigate the olfactory and gustatory properties of this compound. This would involve sensory panel evaluations to determine its aroma profile and detection threshold.
Biological Activity Screening: The compound should be screened against a wide range of biological targets. Studies on related naphthalene (B1677914) derivatives have revealed potential anticancer and other therapeutic activities. nih.govresearchgate.net High-throughput screening could unveil any cytotoxic, antimicrobial, anti-inflammatory, or enzyme-inhibitory effects. mdpi.commdpi.com
Computational Modeling: Molecular docking studies can predict the binding affinity of the compound to various biological receptors, such as olfactory receptors or enzyme active sites, helping to guide experimental work.
| Research Area | Objective | Methodology |
|---|---|---|
| Sensory Science | Determine if the compound is an aroma or flavor agent. | Gas Chromatography-Olfactometry (GC-O), sensory panel analysis. |
| Pharmacology/Biochemistry | Identify potential therapeutic activities. | Cell-based assays (e.g., cytotoxicity against cancer lines), enzyme inhibition assays, receptor binding studies. nih.gov |
| Materials Science | Explore potential as a building block for functional materials. | Incorporate into polymers or organic electronic materials and test resulting properties. |
Advanced Characterization Techniques for Trace Analysis and Metabolomics
To understand the potential relevance of this compound in complex systems, it is essential to develop highly sensitive and selective analytical methods for its detection and quantification at trace levels. Advances in analytical chemistry offer powerful tools to achieve this. nih.gov
Future research should aim to:
Optimize Extraction Methods: Develop and validate methods for extracting the compound from diverse and complex matrices, such as wine, food, biological fluids, and environmental samples. Techniques like headspace solid-phase microextraction (HS-SPME) are promising for volatile compounds. mdpi.comresearchgate.net
Enhance Chromatographic Separation: Utilize comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) to achieve the necessary resolution to separate it from its isomers and other matrix components. mdpi.com
Inclusion in Metabolomics Workflows: Incorporate this specific isomer into targeted and untargeted metabolomics platforms. nih.govmdpi.com This could reveal its presence as a novel biomarker for biological processes, disease states, or environmental exposures. benthamscience.comnih.govhilarispublisher.com The global analysis of metabolites provides an integrated snapshot of phenotype that could uncover previously unknown roles for this compound. nih.gov
Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences
The most profound understanding of this compound will emerge from research that transcends traditional disciplinary boundaries. Future projects should foster collaboration between chemists, biologists, ecologists, and environmental scientists.
Potential interdisciplinary avenues include:
Chemical Ecology: If the compound is found to have sensory activity, its role in plant-pollinator or plant-herbivore interactions could be explored. nih.govresearchgate.net This involves studying its natural occurrence and its effect on animal behavior, bridging chemistry with ecology and neurobiology. psu.edumdpi.comcornell.edu
Food Science and Agriculture: Should it be identified as an aroma or flavor compound, collaborations with food scientists would be essential to understand its formation in food products during processing or aging and its impact on consumer perception.
Environmental Fate and Bioremediation: As a derivative of a polycyclic aromatic hydrocarbon (PAH), its persistence, transport, and degradation in the environment are of interest. pjoes.comijaar.org Studies on its environmental fate could involve collaborations between analytical chemists and environmental toxicologists to understand its lifecycle and potential for bioaccumulation. nih.govmdpi.comresearchgate.net
By pursuing these integrated research directions, the scientific community can move this compound from a position of relative obscurity to a compound of known significance, with a well-characterized synthesis, function, and role in the broader scientific landscape.
Q & A
Q. What advanced spectroscopic techniques elucidate the compound’s metabolic pathways in vivo?
- Methodological Answer : Employ <sup>13</sup>C-labeled isotopes tracked via high-resolution MS (HRMS) in rodent models. Pair with nuclear magnetic resonance (NMR) to identify phase II metabolites (e.g., glucuronides). Compare with in silico predictions (e.g., Meteor Nexus software) to validate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
